

# Spectroscopic data interpretation for 1-butylcyclohexanol

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## Compound of Interest

Compound Name: 1-Butylcyclohexanol

Cat. No.: B1329816

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **1-Butylcyclohexanol**

This guide provides a comprehensive analysis of the spectroscopic data for **1-butylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data, and a workflow for spectroscopic analysis.

## Mass Spectrometry

Mass spectrometry of **1-butylcyclohexanol** provides insights into its molecular weight and fragmentation patterns, which are characteristic of tertiary alcohols.<sup>[1][2][3]</sup>

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for analyzing a liquid alcohol like **1-butylcyclohexanol** using GC-MS is as follows:

- Sample Preparation: Dilute the **1-butylcyclohexanol** sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.<sup>[4]</sup>
- Instrumentation:
  - Gas Chromatograph: An Agilent 7890B GC or equivalent.

- Mass Spectrometer: An Agilent 5977A MSD or equivalent.
- GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is recommended.[4]
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
- GC Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp to 250 °C at a rate of 10 °C/min.
  - Hold at 250 °C for 5 minutes.[4]
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 550.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Data Presentation: Mass Spectrometry of 1-Butylcyclohexanol

m/z	Interpretation
156	Molecular Ion (M+) [very weak or absent][5]
138	M+ - H <sub>2</sub> O (Dehydration)[1][3]
99	$\alpha$ -cleavage: Loss of butyl radical ([C <sub>4</sub> H <sub>9</sub> ] $\bullet$ )[1][5]
57	Butyl cation ([C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> )

Interpretation: The mass spectrum of **1-butylcyclohexanol** is characterized by two primary fragmentation pathways typical for alcohols: alpha-cleavage and dehydration.<sup>[1][3]</sup> The molecular ion peak at  $m/z$  156 is often very weak or absent. The most prominent peak (base peak) is typically at  $m/z$  99, resulting from the loss of the butyl group via  $\alpha$ -cleavage, which is a stable, resonance-stabilized oxonium ion.<sup>[1][5]</sup> Another significant fragmentation is the loss of a water molecule (dehydration), leading to a peak at  $m/z$  138.<sup>[1][3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-butylcyclohexanol**, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.<sup>[6][7][8]</sup>

## Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Sample Preparation: For a liquid sample like **1-butylcyclohexanol**, place a small drop directly onto the ATR crystal.<sup>[9]</sup>
- Instrumentation: A Bruker IFS 85 or a similar FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or ZnSe crystal).<sup>[5][9]</sup>
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.<sup>[9]</sup>
  - Place the sample on the crystal and apply pressure using the pressure arm to ensure good contact.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[10]</sup>
  - The final spectrum is presented in terms of transmittance or absorbance.

## Data Presentation: Infrared Spectroscopy of 1-Butylcyclohexanol

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Characteristics
~3400	O-H stretch (hydrogen-bonded)	Strong, broad absorption[6][11]
~2930	C-H stretch (sp <sup>3</sup> )	Strong, sharp absorption
~2860	C-H stretch (sp <sup>3</sup> )	Strong, sharp absorption
~1450	C-H bend	Medium absorption
~1150	C-O stretch	Strong absorption[6][11]

Interpretation: The IR spectrum of **1-butylcyclohexanol** shows a characteristic broad and strong absorption band around 3400 cm<sup>-1</sup>, which is indicative of the O-H stretching vibration in a hydrogen-bonded alcohol.[6][11] The strong, sharp peaks around 2930 cm<sup>-1</sup> and 2860 cm<sup>-1</sup> correspond to the C-H stretching of the sp<sup>3</sup> hybridized carbons in the butyl and cyclohexyl groups. A strong absorption around 1150 cm<sup>-1</sup> is attributed to the C-O stretching vibration.[6][11]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **1-butylcyclohexanol** in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard.
- Instrumentation: A Varian A-60 or a modern equivalent NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency for proton and carbon detection.[5]
- Data Acquisition for <sup>1</sup>H NMR:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- The chemical shifts are reported in parts per million (ppm) relative to TMS.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Obtain a proton-decoupled  $^{13}\text{C}$  spectrum to simplify the signals to singlets for each unique carbon.[\[13\]](#)
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.[\[12\]](#)[\[14\]](#)

### Data Presentation: $^{13}\text{C}$ NMR of 1-Butylcyclohexanol

Chemical Shift (ppm)	Carbon Assignment
~71	C1 (Carbon bearing the -OH group)
~40	C4 (Carbon of the butyl group attached to C1)
~35	C2, C6 (Cyclohexane ring)
~26	C3, C5 (Cyclohexane ring)
~23	C2' (Butyl group)
~23	C3' (Butyl group)
~14	C4' (Methyl group of the butyl chain)

Interpretation: The  $^{13}\text{C}$  NMR spectrum will show distinct signals for each unique carbon atom in **1-butylcyclohexanol**. The carbon attached to the hydroxyl group (C1) is the most deshielded and appears downfield around 71 ppm. The signals for the cyclohexane and butyl carbons appear at characteristic upfield chemical shifts.

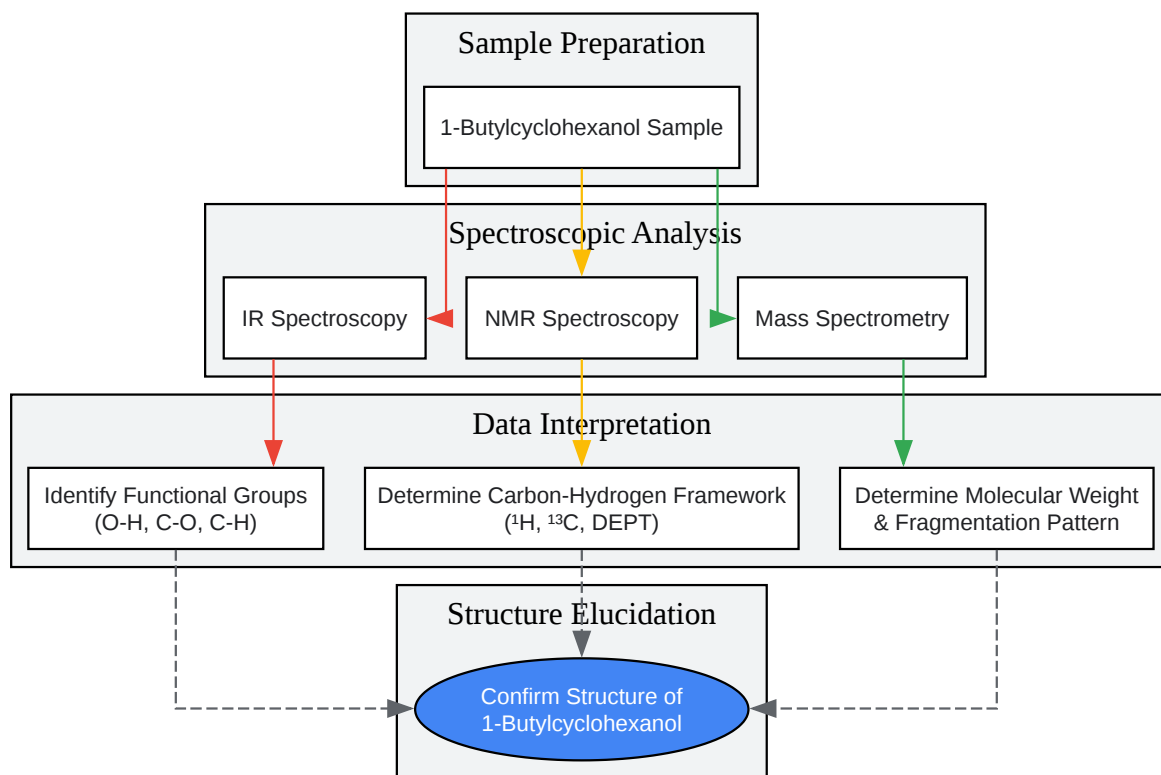
### Data Presentation: $^1\text{H}$ NMR of 1-Butylcyclohexanol

Chemical Shift (ppm)	Proton Assignment	Multiplicity	Integration
~1.5	Cyclohexane protons	Multiplet	10H
~1.4	-OH	Singlet	1H
~1.3	Butyl chain protons (-CH <sub>2</sub> -)	Multiplet	6H
~0.9	Butyl chain methyl protons (-CH <sub>3</sub> )	Triplet	3H

Interpretation: The <sup>1</sup>H NMR spectrum of **1-butylcyclohexanol** shows a complex multiplet for the cyclohexane and butyl chain protons. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent.<sup>[15]</sup> This peak will disappear upon shaking the sample with D<sub>2</sub>O.<sup>[11]</sup> The terminal methyl group of the butyl chain appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown alcohol, using **1-butylcyclohexanol** as an example.



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Caption: Workflow for the spectroscopic identification of **1-butylcyclohexanol**.

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